REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([B:12]2[O:16]C(C)(C)C(C)(C)[O:13]2)=[C:10]([CH3:21])[CH:9]=[CH:8][C:3]=1[C:4]([O:6]C)=[O:5].BrN1C(=O)CCC1=O.N(/C1(C#N)CCCCC1)=N\C1(C#N)CCCCC1>C(Cl)(Cl)(Cl)Cl>[F:1][C:2]1[C:11]2[B:12]([OH:13])[O:16][CH2:21][C:10]=2[CH:9]=[CH:8][C:3]=1[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OC)C=CC(=C1B1OC(C(O1)(C)C)(C)C)C
|
Name
|
|
Quantity
|
0.363 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
0.05 g
|
Type
|
reactant
|
Smiles
|
N(=N\C1(CCCCC1)C#N)/C1(CCCCC1)C#N
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with 5% KOH in water (3×20 ml)
|
Type
|
STIRRING
|
Details
|
The water phase stirred for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to 0° C.
|
Type
|
CUSTOM
|
Details
|
The precipitant that formed
|
Type
|
FILTRATION
|
Details
|
was filtered onto fritted filter
|
Type
|
CUSTOM
|
Details
|
dried in vacuum for overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
to give 0.137 g of IXS-5-49-1, 1H NMR in DMSO-d6
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC2=C1B(OC2)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |